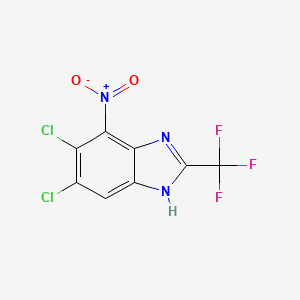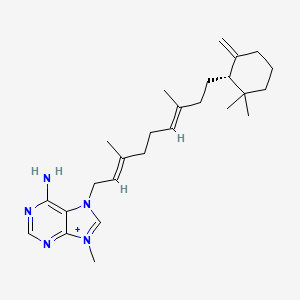
N-(o-Nitrophenylthio)-L-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(o-Nitrophenylthio)-L-isoleucine is a compound that belongs to the class of nitrophenylthio derivatives of amino acids It is characterized by the presence of a nitrophenylthio group attached to the amino acid L-isoleucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(o-Nitrophenylthio)-L-isoleucine can be synthesized through the reaction of L-isoleucine with o-nitrophenylsulphenyl thiocyanate in the presence of silver nitrate. This method yields high amounts of the desired product . The reaction is selective, producing Nα-mono-o-nitrophenylthio and NαNε-bis-o-nitrophenylthio derivatives .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(o-Nitrophenylthio)-L-isoleucine undergoes various chemical reactions, including:
Thermolysis: This reaction involves the decomposition of the compound upon heating, leading to the formation of benzimidazolone derivatives.
Common Reagents and Conditions
Thermolysis: Typically conducted at elevated temperatures.
Photolysis: Requires UV light exposure.
Major Products Formed
Thermolysis: Benzimidazolone and its derivatives.
Photolysis: 4′-anilinoazobenzene-2-sulphinic acid.
Wissenschaftliche Forschungsanwendungen
N-(o-Nitrophenylthio)-L-isoleucine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(o-Nitrophenylthio)-L-isoleucine involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrophenylthio group can undergo electrophilic substitution reactions, which play a crucial role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(o-Nitrophenylthio)-L-phenylalanine: Another nitrophenylthio derivative of an amino acid.
N-(2,4-Dinitrophenylthio)-L-isoleucine: A similar compound with two nitro groups, exhibiting different reactivity and properties.
Uniqueness
N-(o-Nitrophenylthio)-L-isoleucine is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other nitrophenylthio derivatives
Eigenschaften
CAS-Nummer |
7690-79-1 |
|---|---|
Molekularformel |
C12H16N2O4S |
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O4S/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18/h4-8,11,13H,3H2,1-2H3,(H,15,16)/t8-,11-/m0/s1 |
InChI-Schlüssel |
UFHDHBSNSXORPU-KWQFWETISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)


![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)





![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)
